![molecular formula C14H18Cl2N2 B2988278 4-(Piperidin-4-yl)quinoline dihydrochloride CAS No. 1864063-43-3](/img/structure/B2988278.png)
4-(Piperidin-4-yl)quinoline dihydrochloride
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Overview
Description
“4-(Piperidin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS Number: 1864063-43-3 . It has a molecular weight of 285.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-4-yl)quinoline dihydrochloride” is provided , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“4-(Piperidin-4-yl)quinoline dihydrochloride” is a solid at room temperature . It has a molecular weight of 285.22 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Pharmaceutical Applications
Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anticancer Applications
Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Antiviral Applications
Piperidine derivatives are being utilized in different ways as antiviral agents . The structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . The specific mechanisms and effectiveness of these compounds in treating malaria are subjects of ongoing research .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown promising results as antimicrobial and antifungal agents . Their effectiveness varies depending on the specific derivative and the type of microorganism .
Antihypertension Applications
Piperidine derivatives are being utilized in different ways as antihypertension agents . Further research is needed to fully understand their mechanisms of action and potential side effects .
Anti-Alzheimer, Antipsychotic and/or Anticoagulant Applications
Piperidine derivatives are being utilized in different ways as anti-Alzheimer, antipsychotic and/or anticoagulant agents . These applications are still in the early stages of research, and more studies are needed to confirm their effectiveness .
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
4-piperidin-4-ylquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;;/h1-4,7,10-11,15H,5-6,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBVTKFNBQSDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)quinoline dihydrochloride |
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